3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide
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Overview
Description
3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide is an organic compound with the molecular formula C12H16N2O4S and a molar mass of 284.33 g/mol It is a derivative of benzamide, featuring a cyclopropoxy group, a methyl group, and a methylsulfonamido group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a suitable cyclopropyl halide.
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide.
Introduction of the Methylsulfonamido Group: The methylsulfonamido group can be introduced through sulfonamide formation reactions using methylsulfonyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and methylsulfonamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides depending on the substituents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-methylbenzamide: A methylated derivative of benzamide.
2-(methylsulfonamido)benzamide: A sulfonamide derivative of benzamide.
Uniqueness
3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H16N2O4S |
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Molecular Weight |
284.33 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-(methanesulfonamido)-N-methylbenzamide |
InChI |
InChI=1S/C12H16N2O4S/c1-13-12(15)9-4-3-5-10(18-8-6-7-8)11(9)14-19(2,16)17/h3-5,8,14H,6-7H2,1-2H3,(H,13,15) |
InChI Key |
OHCVRUGZHZKADS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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